molecular formula C18H16BrN3O3S B285658 3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide

3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide

Cat. No. B285658
M. Wt: 434.3 g/mol
InChI Key: KIAGHTIUOPFWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as BOS-102 and is a novel small molecule drug candidate that has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of BOS-102 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, such as topoisomerase II and HDAC6. These enzymes play a role in cell division and gene expression, and inhibiting their activity can lead to cell death. BOS-102 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BOS-102 has been shown to have a range of biochemical and physiological effects. In preclinical studies, BOS-102 has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow. BOS-102 has also been shown to have anti-inflammatory and antioxidant properties, which could make it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BOS-102 is its potential as a novel small molecule drug candidate for the treatment of cancer and other diseases. BOS-102 has shown promising results in preclinical studies and could have fewer side effects than traditional chemotherapy drugs. However, there are also limitations to using BOS-102 in lab experiments. One limitation is the cost of synthesizing BOS-102, which could be a barrier to its widespread use in research. Another limitation is the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on BOS-102. One direction is to conduct further preclinical studies to fully understand its mechanism of action and potential applications in the treatment of cancer and other diseases. Another direction is to optimize the synthesis method of BOS-102 to reduce the cost of production and make it more accessible for research. Additionally, clinical trials are needed to evaluate the safety and efficacy of BOS-102 in humans. Finally, future research could focus on developing new derivatives of BOS-102 with improved properties and potential applications in the treatment of diseases.

Synthesis Methods

The synthesis of BOS-102 involves a multi-step process that includes the reaction of 2-bromoaniline with thiosemicarbazide to form 5-(2-bromophenyl)-1,3,4-oxadiazol-2-thiol. This intermediate is then reacted with 2-methoxybenzoyl chloride to form 3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide. The synthesis of BOS-102 has been optimized to ensure a high yield and purity of the final product.

Scientific Research Applications

BOS-102 has shown potential applications in various areas of scientific research. One of the most promising areas is the treatment of cancer. Preclinical studies have shown that BOS-102 has anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. BOS-102 has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, BOS-102 has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential treatment for inflammatory diseases.

properties

Molecular Formula

C18H16BrN3O3S

Molecular Weight

434.3 g/mol

IUPAC Name

3-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C18H16BrN3O3S/c1-24-15-9-5-4-8-14(15)20-16(23)10-11-26-18-22-21-17(25-18)12-6-2-3-7-13(12)19/h2-9H,10-11H2,1H3,(H,20,23)

InChI Key

KIAGHTIUOPFWJK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CCSC2=NN=C(O2)C3=CC=CC=C3Br

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCSC2=NN=C(O2)C3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.